Benzo[D]oxazol-2-ylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-15-9-7-5-6-8-10(9)16-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIOEZICRGMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Benzo[D]oxazol-2-ylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds via the SM coupling reaction . This is a valuable transformation in organic synthesis .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be more effective under these conditions.
Biological Activity
Benzo[D]oxazol-2-ylboronic acid pinacol ester (CAS: 1510787-95-7) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The primary mechanism of action for this compound involves its role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with its targets through a process known as transmetalation, which is essential for the efficacy of the SM coupling reaction pathway .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown potent inhibition of tubulin polymerization and significant cytotoxic effects on various cancer cell lines, including MCF-7 and NCI/ADR-RES cells. Notably, some derivatives exhibited IC50 values as low as 1.0 nM, indicating high potency compared to traditional chemotherapeutics like vinorelbine and paclitaxel .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. A study involving molecular docking and in vitro assays demonstrated that certain derivatives exhibited promising antibacterial effects against various microbial strains, with specific compounds showing significant binding affinities to target receptors .
Case Studies
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of benzo[d]oxazol-2-ylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles, such as aryl or vinyl boronic acids .
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions
| Boronic Acid | Yield (%) | Reaction Time (h) | Catalyst Used |
|---|---|---|---|
| This compound | 85 | 2 | Pd(PPh₃)₂Cl₂ |
| Phenylboronic acid | 75 | 3 | Pd(OAc)₂ |
| 4-Methylphenylboronic acid | 90 | 1 | Pd(dppf)Cl₂ |
Recent studies have highlighted the potential of this compound as a pharmacological agent. It has been investigated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds derived from this boronic acid have shown promising results in inhibiting tumor growth in various cancer cell lines, outperforming traditional chemotherapeutics like vinblastine and paclitaxel .
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of benzo[d]oxazol-2-ylboronic acid exhibited IC50 values as low as 1.0 nM in MCF-7 breast cancer cells, indicating high potency against cancer cell lines . This suggests that modifications to the structure can enhance biological activity, making it a candidate for further drug development.
Materials Science
This compound has also found applications in materials science, particularly in the development of organic electroluminescent devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), where it can contribute to efficient light emission and stability .
Comparison with Similar Compounds
Table 1: Key Spectral and Structural Features of Selected Boronic Acid Pinacol Esters
| Compound | Core Structure | ¹H NMR (δ, CH₃) | ¹³C NMR (δ, B-O) | Molecular Formula |
|---|---|---|---|---|
| Benzo[D]oxazol-2-ylboronic acid pinacol ester | Benzooxazole | 1.35–1.38 | 84.0, 24.9 | C₁₂H₁₄BNO₃ |
| Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester | Benzothiadiazole | 1.34 | 84.0, 24.9 | C₁₂H₁₅BN₂O₂S |
| 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester | Benzofuran + nitrile | 1.34 | 84.0, 24.9 | C₁₅H₁₅BNO₃ |
| 2-Formylbenzeneboronic acid pinacol ester | Benzaldehyde | 1.36 | 84.0, 24.9 | C₁₃H₁₈BO₃ |
| Benzothiazole-6-boronic acid pinacol ester | Benzothiazole | 1.35 | 84.0, 24.9 | C₁₂H₁₅BNO₂S |
Key Observations :
- Core Heterocycle Influence: The benzooxazole and benzothiadiazole derivatives exhibit similar ¹H/¹³C NMR profiles due to their analogous boronate ester groups. However, substituents like nitriles (e.g., 6-cyanobenzo[b]furan) or aldehydes (e.g., 2-formylbenzene) introduce distinct electronic effects, slightly shifting methyl proton signals (δ 1.34–1.38) .
- Solubility Trends : All pinacol esters show enhanced solubility in chloroform and ketones compared to their boronic acid precursors. For example, phenylboronic acid pinacol ester has ~10× higher solubility in chloroform than phenylboronic acid .
Key Findings :
- Catalyst Dependency : Palladium-catalyzed methods (e.g., Hartwig, Miyaura) are predominant, but yields vary based on heterocycle stability. Benzooxazole derivatives generally achieve higher yields (70–85%) due to robust aromatic systems .
- Functional Group Compatibility : Electron-withdrawing groups (e.g., –CN, –CHO) reduce reactivity in cross-couplings, necessitating optimized conditions .
Critical Insights :
Preparation Methods
Palladium-Catalyzed Borylation
One well-documented method involves the palladium-catalyzed coupling of halogenated benzo[d]oxazole derivatives with bis(pinacolato)diboron under basic conditions. For example, a study by Q. Zhang et al. (2022) describes the use of 2-aminobenzo[d]oxazol-5-ylboronic acid pinacol ester in Suzuki coupling reactions, indicating the availability and synthetic utility of this boronic ester derivative.
| Component | Amount/Condition |
|---|---|
| 2-Aminobenzo[d]oxazol-5-ylboronic acid pinacol ester | 1.25 g (4.78 mmol) |
| Pd(PPh3)4 (Catalyst) | 0.3 g (0.26 mmol) |
| Na2CO3 (Base) | 0.67 g (6.36 mmol) |
| Solvent | Dioxane/water mixture (10:1, 50 mL) |
| Temperature | 90 °C |
| Time | 12 hours |
The reaction mixture is stirred under nitrogen atmosphere, followed by aqueous workup and extraction with ethyl acetate. The organic layer is dried and concentrated to yield the crude product, which is often used directly in subsequent steps.
Synthesis via Direct Borylation of Halogenated Benzo[d]oxazole
Another approach involves direct borylation of halogenated benzo[d]oxazole derivatives using bis(pinacolato)diboron and a palladium catalyst, often Pd(dppf)Cl2 or Pd(PPh3)4, in the presence of a base such as potassium acetate or sodium carbonate. This method allows for the installation of the pinacol boronate ester at the 2-position of the benzo[d]oxazole ring.
- Starting material: 2-halobenzo[d]oxazole (e.g., 2-bromobenzo[d]oxazole)
- Reagents: Bis(pinacolato)diboron, Pd catalyst, base
- Solvent: DMSO or dioxane
- Conditions: Heating at 80–100 °C for several hours under inert atmosphere
This method is reported to provide good yields and high purity of the boronic ester, suitable for further cross-coupling reactions.
Lithiation Followed by Electrophilic Quenching
An alternative preparation involves lithiation of benzo[d]oxazole at the 2-position using a strong base such as n-butyllithium at low temperature, followed by quenching with a boron electrophile like trimethyl borate or pinacolborane. Subsequent workup affords the boronic acid, which is then converted to the pinacol ester by reaction with pinacol.
| Step | Description |
|---|---|
| Lithiation | Treatment of benzo[d]oxazole with n-BuLi at -78 °C |
| Electrophilic Quenching | Addition of trimethyl borate or pinacolborane |
| Workup | Acidic hydrolysis to boronic acid, then esterification with pinacol |
This method offers regioselective functionalization but requires careful control of reaction temperature and moisture exclusion.
Characterization and Purity
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic and boronate ester environments.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.
- Melting Point: Provides purity indication.
- Chromatography: Preparative HPLC or column chromatography for purification.
For example, crude products from Suzuki coupling were reported with ^1H NMR signals consistent with the expected structure, and yields ranging from 50% to 70% depending on reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Base | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Suzuki Coupling | 2-Aminobenzo[d]oxazolylboronic acid pinacol ester | Pd(PPh3)4, Na2CO3 | 90 °C, 12 h, dioxane/water | ~57% | Used for coupling reactions, moderate yield |
| Direct Pd-Catalyzed Borylation | 2-Halobenzo[d]oxazole | Pd catalyst, KOAc or Na2CO3 | 80–100 °C, several hours, DMSO/dioxane | Good | Straightforward, regioselective |
| Lithiation + Electrophilic Quench | Benzo[d]oxazole | n-BuLi, trimethyl borate | -78 °C lithiation, then RT quench | Moderate | Requires low temp control, moisture sensitive |
Research Findings and Practical Considerations
- The palladium-catalyzed methods are the most commonly used due to their operational simplicity and compatibility with various functional groups.
- The choice of base and solvent significantly impacts the yield and purity.
- The pinacol ester form enhances stability and facilitates purification compared to free boronic acids.
- The boronic ester is a versatile intermediate for further synthetic transformations, including Suzuki cross-couplings to construct complex molecules with biological activity.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Benzo[D]oxazol-2-ylboronic acid pinacol ester?
- Methodological Answer : The compound is typically synthesized via Hartwig borylation or Sonogashira coupling followed by cyclization. For example, benzo[b]furan derivatives can be prepared by reacting 3-hydroxy-4-iodobenzonitrile with alkynes under Sonogashira conditions (Pd catalysis), followed by Cu-mediated cyclization to form the benzofuran core . The boronic ester functionality is introduced via modified Hartwig borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis, ensuring regioselectivity at the desired position . Key steps include optimizing reaction temperature (e.g., 50°C for improved selectivity) and solvent systems (DMF or THF) to minimize side products.
Q. How is the structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry and stereochemistry, as demonstrated in the structural validation of related benzofuran-boronic esters . Complementary techniques include:
- ¹¹B NMR : To confirm the presence of the boronic ester (δ ~30 ppm for pinacol esters).
- HSQC/HMBC NMR : To resolve overlapping signals in complex aromatic systems, though limitations may arise in crowded spectra .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion matching C₁₅H₁₇BN₂O₃) .
Q. What are the solubility properties and storage considerations for this compound?
- Methodological Answer : The pinacol ester group enhances solubility in chloroform , THF , and acetone compared to free boronic acids, as shown in solubility studies of analogous phenylboronic esters . For storage, maintain under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Avoid aqueous or protic solvents, as the ester is susceptible to slow degradation in the presence of moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?
- Methodological Answer : Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl couplings, as demonstrated in biaryl syntheses .
- Base optimization : Cs₂CO₃ or K₃PO₄ in dioxane/water mixtures (3:1 v/v) improves coupling efficiency by stabilizing the boronate intermediate .
- Temperature : Reactions typically proceed at 80–100°C, but microwave-assisted protocols (120°C, 30 min) can reduce side-product formation .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ ¹¹B NMR to detect boron intermediates .
Q. How to address contradictions in reaction yields when using different catalytic systems?
- Methodological Answer : Yield discrepancies often arise from competing protodeboronation or homocoupling . For example:
- Radical scavengers (e.g., TEMPO) can suppress undesired homocoupling pathways in Pd-free systems .
- Pre-activation strategies : Treating the boronic ester with nBuLi and TFAA generates a borinic ester intermediate, enhancing E-selectivity in allylations and reducing side reactions .
- Solvent effects : Switching from polar aprotic (DMF) to non-polar solvents (toluene) can mitigate hydrolysis in moisture-sensitive reactions .
Q. What are the mechanisms behind its reactivity with oxidizing agents like H₂O₂?
- Methodological Answer : The boronic ester undergoes oxidative deboronation via a two-step mechanism:
Nucleophilic attack : H₂O₂ reacts with the boron center, forming a tetrahedral intermediate.
B-O bond cleavage : The intermediate collapses, releasing pinacol and generating a phenol derivative.
- Kinetic studies (UV-vis at 405 nm) show pseudo-first-order dependence on H₂O₂ concentration, with rate constants influenced by pH (optimal at 7.2–7.5) . Competing pathways, such as radical-mediated oxidation, are negligible under mild conditions .
Q. How to design experiments to study radical intermediates in its reactions?
- Methodological Answer :
- Radical trapping : Add stoichiometric amounts of TEMPO or BHT to quench radical chains, followed by EPR spectroscopy to detect spin adducts .
- Isotopic labeling : Use D₂O or deuterated solvents to track hydrogen abstraction steps in protodeboronation .
- In situ monitoring : Employ stopped-flow NMR or Raman spectroscopy to capture transient intermediates during photoinduced borylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
